![molecular formula C19H17F3N2O5S B2750541 N-((1-(苯并[d][1,3]二氧杂环戊-5-基)-5-氧代吡咯烷-3-基)甲基)-2-(三氟甲基)苯磺酰胺 CAS No. 954609-22-4](/img/structure/B2750541.png)

N-((1-(苯并[d][1,3]二氧杂环戊-5-基)-5-氧代吡咯烷-3-基)甲基)-2-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

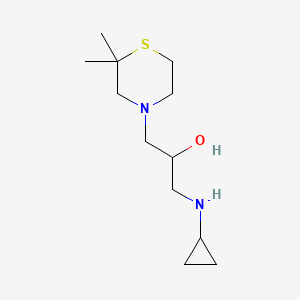

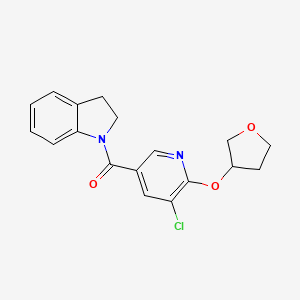

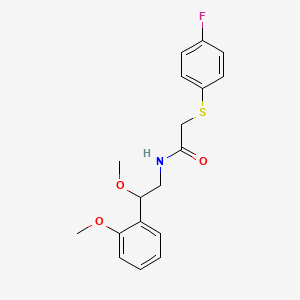

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a pyrrolidinone ring, which is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of a molecule .

Molecular Structure Analysis

The benzo[d][1,3]dioxol-5-yl group is a planar aromatic system, which can participate in π-π stacking interactions. The pyrrolidinone ring is a five-membered ring with a carbonyl group, which can act as a hydrogen bond acceptor. The trifluoromethyl group is electron-withdrawing and can influence the electronic properties of the molecule .Chemical Reactions Analysis

The benzo[d][1,3]dioxol-5-yl group can undergo electrophilic aromatic substitution reactions. The pyrrolidinone ring can participate in various reactions at the carbonyl group, such as reduction or condensation reactions. The trifluoromethyl group is generally stable under most reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a molecule depend on its structure. The presence of the aromatic benzo[d][1,3]dioxol-5-yl group, the polar pyrrolidinone ring, and the trifluoromethyl group suggest that this compound might have a balance of hydrophobic and hydrophilic properties .科学研究应用

合成与表征

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide 是探索用于各种生化应用的更广泛化合物类别的一部分。一项相关研究涉及塞来昔布衍生物的合成和表征,重点介绍了它们作为抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂的潜力。这些化合物经过评估,确定了它们的生物活性,包括对人肿瘤细胞系的有效性,证明了它们的潜在治疗应用 (Ş. Küçükgüzel 等人,2013)。

催化应用

研究的另一个方面集中在相关磺酰胺衍生物的催化用途上。例如,Cp*Ir(pyridinesulfonamide)Cl 预催化剂被研究用于酮的转移氢化。这项研究展示了磺酰胺衍生物在催化中的多功能性,可以在温和条件下进行反应,而不需要额外的碱或卤化物萃取剂,指出了这些化合物在绿色化学中的用途 (A. Ruff 等人,2016)。

抗菌和抗癌活性

对磺酰胺化合物的研究还扩展到抗菌和抗癌活性。例如,一项关于 N-Pyridin-3-yl-benzenesulfonamide 的研究探讨了它的合成和抗菌活性,证明了对革兰氏阳性和革兰氏阴性细菌都有显着的影响,表明其作为开发新型抗菌剂的基础的潜力 (A.O. Ijuomah 等人,2022)。类似地,苯磺酰胺的衍生物已被合成并显示出抗癌活性,突出了这些化合物在针对癌症开发新的治疗策略中的作用 (B. Żołnowska 等人,2018)。

酶抑制

对磺酰胺衍生物的进一步研究包括它们在酶抑制中的作用,这对于针对特定生理过程的药物开发至关重要。一项研究工作描述了磺酰胺通过掺入各种部分抑制人碳酸酐酶同工酶,证明了它们在设计针对青光眼、癫痫、肥胖和癌症等疾病的特定同工酶抑制剂中的潜力 (A. Alafeefy 等人,2015)。

未来方向

作用机制

Target of Action

The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

This compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function and leading to changes in the transport of molecules across cellular membranes .

Biochemical Pathways

Given its interaction with atp-binding cassette transporters, it’s likely that it impacts pathways involving the transport of molecules across cellular membranes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific ATP-binding cassette transporters it modulates . By altering the function of these transporters, the compound could potentially affect a wide range of cellular processes .

属性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O5S/c20-19(21,22)14-3-1-2-4-17(14)30(26,27)23-9-12-7-18(25)24(10-12)13-5-6-15-16(8-13)29-11-28-15/h1-6,8,12,23H,7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBSVAMPOFQUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750469.png)

![N-(3-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2750470.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2750475.png)

![N-(furan-2-ylmethyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2750477.png)